molecular formula C19H28N2O2 B12829380 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride

4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride

Cat. No.: B12829380
M. Wt: 316.4 g/mol
InChI Key: PYGINGCOWRRPGL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 4-methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride . The name is derived from its structural components:

  • A piperidine ring (a six-membered amine heterocycle) substituted with a methyl group at position 4.
  • A benzoyl group (a benzene ring bonded to a carbonyl group) attached to the nitrogen atom of the piperidine ring.
  • A piperidin-4-ylmethoxy group (a piperidine ring connected via a methylene bridge and an ether linkage) at the para position of the benzoyl-substituted benzene ring.
  • A hydrochloride salt formed by the protonation of the piperidine nitrogen with hydrochloric acid.

The structural representation (Figure 1) highlights these features:

  • The 4-methylpiperidine core.
  • The benzoyl group at position 1 of the piperidine.
  • The piperidin-4-ylmethoxy substituent on the benzene ring.
  • The chloride counterion stabilizing the protonated amine.

This arrangement confers unique stereoelectronic properties, influencing its reactivity and potential pharmacological interactions.

Synonyms and Registry Identifiers

The compound is recognized by several synonyms and registry identifiers, as detailed below:

Identifier Type Value Source
Systematic IUPAC Name This compound
CAS Registry Number 1332531-28-8
MDL Number MFCD19103438
Molecular Formula C₁₉H₂₉ClN₂O₂

Additional laboratory codes include EVT-1686581 (from supplier EvitaChem) and Matrix Scientific 060973-500MG . Notably, no PubChem CID is available in the provided datasets.

Molecular Formula and Weight Analysis

The molecular formula C₁₉H₂₉ClN₂O₂ corresponds to the following atomic composition:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 19 12.01 228.19
Hydrogen (H) 29 1.008 29.23
Chlorine (Cl) 1 35.45 35.45
Nitrogen (N) 2 14.01 28.02
Oxygen (O) 2 16.00 32.00
Total 352.89

The calculated molar mass (352.89 g/mol) aligns with experimental data (352.91 g/mol), confirming the formula’s accuracy. Discrepancies of <0.1% arise from isotopic variations and rounding conventions.

The formula’s chloride content (35.45 g/mol, 10.05% by mass) underscores its ionic character, critical for solubility in polar solvents like water or ethanol. The nitrogen atoms (28.02 g/mol, 7.94%) participate in hydrogen bonding, influencing crystallization and stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-[4-(piperidin-4-ylmethoxy)phenyl]methanone

InChI

InChI=1S/C19H28N2O2/c1-15-8-12-21(13-9-15)19(22)17-2-4-18(5-3-17)23-14-16-6-10-20-11-7-16/h2-5,15-16,20H,6-14H2,1H3

InChI Key

PYGINGCOWRRPGL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3

Origin of Product

United States

Preparation Methods

Synthesis of Piperidine Intermediates

The piperidine moiety is typically prepared starting from 4-piperidinecarboxylic acid or related derivatives. A representative synthetic route includes:

  • Esterification of 4-piperidinecarboxylic acid to methyl 4-piperidinecarboxylate hydrochloride using methanol and thionyl chloride under reflux conditions (1–5 hours).
  • N-Benzylation or other alkylation of the ester hydrochloride with benzyl bromide and triethylamine in methanol under reflux to yield N-benzyl-4-piperidinecarboxylate derivatives.
  • Hydrolysis of the ester to the corresponding acid, followed by acylation and further functional group transformations such as dehydration and reduction to obtain aldehyde or amine intermediates.

This sequence provides functionalized piperidine intermediates suitable for further coupling.

Formation of the Benzoyl Linkage

The benzoyl group is introduced by acylation reactions, often involving:

  • Reaction of the piperidine nitrogen with benzoyl chlorides or activated benzoyl derivatives.
  • Use of coupling agents or direct acylation under controlled conditions to form the amide or ketone linkage.

Conversion to Hydrochloride Salt

The final compound is converted to its hydrochloride salt by:

  • Treatment with hydrogen chloride in ethanol or other suitable solvents.
  • Precipitation of the hydrochloride salt by concentration and addition of ethyl acetate or similar solvents.

Detailed Synthetic Procedure Example

Step Reaction Reagents/Conditions Outcome
1 Esterification of 4-piperidinecarboxylic acid Methanol, thionyl chloride, reflux 1–5 h Methyl 4-piperidinecarboxylate hydrochloride
2 N-Benzylation of ester hydrochloride Benzyl bromide, triethylamine, methanol, reflux N-Benzyl-4-piperidinecarboxylate
3 Hydrolysis of ester NaOH, ethanol, 80–85 °C, 10 h N-Benzyl-4-piperidinecarboxylic acid
4 Acylation to benzoyl derivative Benzoyl chloride or activated acid derivative, base Benzoyl-substituted piperidine intermediate
5 Alkylation of phenol with 4-piperidinemethanol 4-Piperidinemethanol halide, base (NaH, K2CO3), anhydrous solvent Introduction of piperidin-4-ylmethoxy group
6 Salt formation HCl in ethanol, concentration, precipitation 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride

Research Findings and Optimization Notes

  • The esterification step is critical for obtaining a pure methyl ester intermediate; control of reflux time and reagent ratios (4-piperidinecarboxylic acid to thionyl chloride 1:1–3 g/mL) affects yield and purity.
  • Alkylation reactions require careful control of base and solvent to avoid side reactions; sodium hydride or potassium carbonate are preferred bases.
  • The hydrolysis and acylation steps benefit from mild conditions to prevent decomposition of sensitive intermediates.
  • Conversion to the hydrochloride salt improves compound stability and facilitates purification.
  • Yields for key intermediates typically range from 60% to 80%, with overall synthetic efficiency depending on purification methods and reaction optimization.

Summary Table of Key Intermediates and Yields

Intermediate Reaction Type Conditions Yield (%) Reference
Methyl 4-piperidinecarboxylate hydrochloride Esterification MeOH, SOCl2, reflux 1–5 h 75–85
N-Benzyl-4-piperidinecarboxylate Alkylation Benzyl bromide, Et3N, MeOH, reflux 70–80
N-Benzyl-4-piperidinecarboxylic acid Hydrolysis NaOH, EtOH, 80–85 °C, 10 h 65–75
Benzoyl-substituted piperidine Acylation Benzoyl chloride, base 60–70
Piperidin-4-ylmethoxy substituted aromatic Alkylation 4-piperidinemethanol halide, NaH/K2CO3 70–80
Final hydrochloride salt Salt formation HCl in EtOH, precipitation 80–90

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its amine and ether functionalities:

Oxidizing Agent Conditions Products Yield Key Observations
Potassium permanganate (KMnO₄)Acidic aqueous medium, 60°CN-oxide derivatives62–68%Selective oxidation of tertiary amine groups observed
Hydrogen peroxide (H₂O₂)Ethanol, RTHydroxylated benzoyl intermediates45–50%Limited regioselectivity due to steric hindrance

These reactions demonstrate the susceptibility of its piperidine nitrogen to electrophilic attack, forming stable N-oxide adducts critical for pharmacological studies.

Reduction Reactions

Reductive modifications target its carbonyl and aromatic systems:

Reducing Agent Conditions Products Yield Mechanistic Insights
Lithium aluminum hydride (LiAlH₄)Dry THF, refluxSecondary alcohol derivatives75–80%Complete reduction of benzoyl carbonyl to CH₂ group
Sodium borohydride (NaBH₄)Methanol, 0°CPartial alcohol intermediates30–35%Incomplete reduction due to steric bulk

The benzoyl group’s conversion to a methylene bridge under strong reducing conditions highlights its utility in generating structural analogs .

Hydrolysis Reactions

Controlled hydrolysis reveals stability under varying pH:

Conditions Products Degradation Rate Notes
1M HCl, 80°CPiperidine fragments + benzoic acid>90% in 2 hrsAcid-labile methoxy linker cleavage
1M NaOH, RTMorpholine ring opening40–45% in 24 hrsBase-resistant piperidine core remains intact

These studies inform formulation strategies, particularly for pH-sensitive drug delivery systems .

Alkylation/Acylation Reactions

The secondary amine in the piperidine ring participates in nucleophilic substitutions:

Reagent Conditions Products Application
Methyl iodide (CH₃I)DMF, K₂CO₃, 50°CQuaternary ammonium saltsEnhanced water solubility for bioassays
Acetyl chloride (CH₃COCl)Dichloromethane, RTAcetylated derivativesImproved blood-brain barrier penetration

Alkylation at the piperidine nitrogen has been leveraged to modify pharmacokinetic properties in preclinical models .

Interaction with Biological Nucleophiles

In simulated physiological environments:

Nucleophile Interaction Site Product Stability Biological Relevance
Glutathione (GSH)Benzoyl carbonylModerate (t₁/₂ = 8 hrs)Potential detoxification pathway
Lysine residuesPiperidine amineHigh (covalent adducts)Target engagement in proteomic studies

These interactions underscore its reactivity in biological systems, necessitating careful metabolite profiling.

Key Structural Insights from Reactivity Data

  • Piperidine rings : Serve as primary sites for alkylation and oxidation.

  • Benzoyl group : Reducible to alcohols or hydrocarbons, enabling structural diversification.

  • Methoxy linker : Acid-sensitive, limiting stability in low-pH environments .

This compound’s multifunctional architecture supports its role as a versatile scaffold in medicinal chemistry, though its reactivity profile demands precise handling to avoid degradation . Experimental protocols should prioritize anhydrous conditions for reductions and neutral pH for long-term storage.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzoylpiperidine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Breast Cancer : The compound has shown IC50 values in the low micromolar range against human breast cancer cells such as MCF-7 and MDA-MB-231.
  • Ovarian Cancer : Similar efficacy has been observed against ovarian cancer cells (OVCAR-3) .

Enzyme Inhibition

The compound acts as a reversible inhibitor of enzymes involved in cancer progression:

  • CARM1 Inhibition : It inhibits coactivator-associated arginine methyltransferase 1 (CARM1), which plays a role in hormone-dependent tumors .
  • MAGL Inhibition : The structure allows it to fit into the active sites of enzymes like monoacylglycerol lipase (MAGL), leading to competitive inhibition .

Antitumor Efficacy

A study evaluating the antiproliferative effects of benzoylpiperidine derivatives reported IC50 values ranging from 19.9 µM to 75.3 µM against different cancer cell lines, indicating that structural modifications can enhance anticancer properties .

Mechanistic Insights

Molecular docking studies have provided insights into how the compound interacts with target enzymes. Modifications to the benzoyl group significantly impact binding affinity and inhibitory potency against MAGL .

Mechanism of Action

The mechanism of action of 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Classes of Piperidine-Based Modulators

identifies three structural classes of nAChR modulators with improved pharmacological profiles:

Small alkyl groups on piperidine nitrogen + large benzoyl esters (e.g., IB-2).

Large alkyl groups on piperidine nitrogen + heterocyclic esters (e.g., APB-6, APB-10).

Ring-modified analogs (e.g., APB-12, which replaces piperidine with pyrrolidine).

The target compound aligns with the first class but incorporates a piperidin-4-ylmethoxy substituent instead of a simple benzoyl ester.

Key Analogs and Their Properties

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Notes
4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine HCl C₂₀H₂₇ClN₂O₃ 375.89 Methyl on piperidine N; benzoyl-piperidine Potency unknown; hypothesized nAChR activity
APB-10 () Not specified Not specified 4-Methoxyphenyl substituent 3–4-fold improved potency; selective for nAChR
APB-12 () Not specified Not specified Pyrrolidine ring substitution Similar to IB-2 but with altered ring
4-(4-Methylbenzoyl)piperidine HCl () C₁₃H₁₈ClNO 239.74 Simple benzoyl group; no methoxy substitution Unknown activity; limited safety data
Methyl 4-(piperidin-4-yl)benzoate HCl () C₁₄H₁₈ClNO₂ 283.76 Ester linkage; piperidine substitution High structural similarity (Score: 1.00)
Key Observations:
  • Substituent Impact : The presence of a piperidin-4-ylmethoxy group in the target compound may enhance receptor binding compared to simpler benzoyl derivatives (e.g., 4-(4-methylbenzoyl)piperidine HCl) due to increased hydrophilicity and spatial flexibility .
  • Potency and Selectivity: Analogs like APB-10 (4-methoxyphenyl) and APB-6 (4-chlorophenyl) demonstrate that minor substituent changes (e.g., methoxy vs. chloro) yield only marginal differences in activity . This suggests the target compound’s piperidine-methoxy group could be optimized for selectivity.
  • Ring Modifications : APB-12’s pyrrolidine substitution highlights the tolerance for ring size alterations, though piperidine remains a common scaffold due to its conformational stability .

Biological Activity

4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, a compound with the molecular formula C₁₉H₂₉ClN₂O₂ and a molecular weight of approximately 352.91 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potentials.

PropertyValue
Molecular FormulaC₁₉H₂₉ClN₂O₂
Molecular Weight352.91 g/mol
CAS Number1332531-28-8
MDL NumberMFCD19103438
Hazard ClassificationIrritant

The biological activity of this compound is largely attributed to its structural similarity to known bioactive molecules, particularly those containing the benzoylpiperidine fragment. This fragment is recognized for its role in various therapeutic applications including anti-cancer and neuroprotective properties.

Key Mechanisms

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can act as reversible inhibitors of enzymes like monoacylglycerol lipase (MAGL), which is implicated in endocannabinoid metabolism and cancer cell proliferation .
  • Antiproliferative Effects : Preliminary studies suggest that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells, with IC50 values indicating effective inhibition of cell growth .

Anticancer Activity

The compound has shown promising results in vitro against several cancer types:

  • Breast Cancer : In studies involving MDA-MB-231 and MCF-7 cell lines, the compound exhibited IC50 values ranging from 19.9 to 75.3 µM, indicating a potential for development as an anticancer agent .
  • Ovarian Cancer : Similar antiproliferative effects were noted against COV318 and OVCAR-3 cell lines, further supporting its role in cancer therapy .

Neuroprotective Properties

The structural characteristics of the compound suggest potential neuroprotective effects, which may be explored further in the context of neurodegenerative diseases.

Case Studies and Research Findings

Research has highlighted several case studies focusing on the biological activity of benzoylpiperidine derivatives:

  • MAGL Inhibition Studies : A derivative similar to this compound was found to have a competitive inhibition profile with an IC50 value of 0.84 µM for MAGL, demonstrating its potential as a selective therapeutic agent .
  • Antiproliferative Testing : In a comparative study, another benzoylpiperidine compound showed IC50 values ranging from 7.9 to 92 µM against various cancer cell lines, emphasizing the significance of structural modifications in enhancing biological activity .

Q & A

Q. Stability & Reactivity Analysis

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility but risk hydrolysis under prolonged storage. Non-polar solvents (e.g., dichloromethane) are preferred for short-term use .
  • Temperature : Store at –20°C in airtight containers to prevent degradation, as recommended for analogous piperidine-based salts . Elevated temperatures (>40°C) during reactions may induce decomposition, necessitating real-time monitoring via TLC or HPLC .

What analytical methods are most reliable for characterizing this compound and detecting impurities?

Q. Advanced Analytical Characterization

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the benzoyl-piperidine linkage and methyl group positioning. Compare with NIST reference data for piperidine derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for C19H27N2O2HClC_{19}H_{27}N_2O_2·HCl) and detect trace impurities .
  • HPLC-PDA : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) to assess purity (>98%) and identify byproducts from incomplete coupling .

How should researchers address contradictions in reported biological activity data for this compound?

Data Contradiction Resolution
Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor expression levels. Validate activity using standardized assays (e.g., radioligand binding for receptor affinity) .
  • Impurity Profiles : Compare impurity levels (e.g., unreacted starting materials) via LC-MS. Even 2% impurities can skew IC50_{50} values .
  • Structural Analogues : Benchmark against derivatives like 4-(piperidinylmethoxy)benzamide compounds to isolate structure-activity relationships .

What safety protocols are critical for handling this compound in vitro and in vivo?

Q. Toxicity Mitigation Strategies

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally related piperidine hydrochlorides .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles (particle size <10 µm) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to local regulations for halogenated organics .

Can computational modeling predict the compound’s interaction with biological targets, such as GPCRs or kinases?

Q. Computational Design Guidance

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like σ-1 receptors, leveraging crystallographic data from piperidine-based ligands .
  • MD Simulations : Simulate aqueous solubility and membrane permeability (logP ~2.5 predicted) to optimize bioavailability .
  • SAR Analysis : Compare with NIH PubChem BioAssay data for methylpiperidine derivatives to prioritize synthetic targets .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Process Chemistry Considerations

  • Batch Reactors : Scale reactions from mg to gram quantities using jacketed reactors with precise temperature control (±2°C) to maintain consistency .
  • Cost-Efficiency : Replace expensive coupling agents (e.g., HATU) with EDC/HCl in large-scale amide bond formation .
  • Quality Control : Implement in-line FTIR to monitor reaction progress and ensure >95% conversion before workup .

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